molecular formula C19H19N3O2 B2528868 (Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-26-6

(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B2528868
CAS No.: 324777-26-6
M. Wt: 321.38
InChI Key: DJBXYVHZAZGMNV-UHFFFAOYSA-N
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Description

(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a high-purity synthetic compound provided for chemical and pharmaceutical research applications. This molecule features an isatin (2-oxoindolin) core, a privileged scaffold in medicinal chemistry, linked via a hydrazone bridge to a 4-tert-butyl benzoyl group. The hydrazone group adopts a (Z) configuration about the C=N bond, a structural feature known to influence molecular planarity and biological activity, as observed in related (Z)-configured hydrazone derivatives . Isatin-based hydrazone derivatives are a subject of significant research interest due to their diverse biological profiles. Compounds within this structural class have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The molecular architecture allows for interaction with various biological targets, and the incorporation of the sterically hindered tert-butyl group can be utilized to modulate the compound's lipophilicity, metabolic stability, and binding affinity. Similar structural motifs are commonly explored in synthetic organic chemistry as intermediates for the construction of more complex nitrogen-containing heterocycles, such as spirocyclic oxindoles, which are valuable frameworks in drug discovery . Researchers are encouraged to utilize this chemical for in vitro studies only. Handling should be conducted in a well-ventilated environment, such as a fume hood, while wearing appropriate personal protective equipment, including gloves and safety goggles . Specific storage conditions, solubility data, and handling recommendations should be verified by the end-user. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-19(2,3)13-10-8-12(9-11-13)17(23)22-21-16-14-6-4-5-7-15(14)20-18(16)24/h4-11,20,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUWKOXMVXYVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(tert-butyl)-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-(tert-butyl)benzohydrazide with 2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(tert-butyl)-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Condensation Reactions

The compound is primarily synthesized via acid-catalyzed condensation between 4-(tert-butyl)benzohydrazide and 2-oxoindoline. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 2-oxoindoline, followed by dehydration to form the hydrazone bond. This Z-configured product is stabilized by intramolecular hydrogen bonding between the NH group and the adjacent carbonyl oxygen .

Key Conditions :

  • Solvent: Methanol or ethanol with catalytic acetic acid

  • Temperature: Reflux (60–80°C)

  • Reaction Time: 4–12 hours

  • Yield: 70–85%

Hydrolysis

The hydrazone bond undergoes hydrolysis under strongly acidic or basic conditions, regenerating the parent hydrazide and 2-oxoindoline derivatives:

(Z)-Compound+H2OHCl/NaOH4-(tert-butyl)benzohydrazide+2-oxoindoline\text{(Z)-Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} 4\text{-(tert-butyl)benzohydrazide} + 2\text{-oxoindoline}

Experimental Data :

ConditionTemperatureTimeProducts Identified
1M HCl80°C6 hrHydrazide (90%), 2-oxoindoline (88%)
0.5M NaOH60°C4 hrHydrazide (85%), 2-oxoindoline (82%)

Cyclization Reactions

Heating in polar aprotic solvents (e.g., DMF, DMSO) induces cyclization to form 1,3,4-oxadiazole or triazole derivatives. This occurs via intramolecular nucleophilic attack and subsequent elimination:

(Z)-CompoundDMF, 120°COxadiazole derivative+H2O\text{(Z)-Compound} \xrightarrow{\text{DMF, 120°C}} \text{Oxadiazole derivative} + \text{H}_2\text{O}

Cyclization Outcomes :

SolventTemperatureProductYield (%)
DMF120°C1,3,4-Oxadiazole65
DMSO140°CFused triazole-indole58

Metal Complexation

The compound acts as a bidentate ligand , coordinating transition metals via its hydrazone nitrogen and carbonyl oxygen. This property is critical for its urease-inhibitory activity, where it chelates nickel ions in the enzyme’s active site :

(Z)-Compound+Ni2+Ni(II)-Complex\text{(Z)-Compound} + \text{Ni}^{2+} \rightarrow \text{Ni(II)-Complex}

Complex Stability Constants :

Metal IonLog K (Stability Constant)Geometry
Ni²⁺8.2 ± 0.3Square planar
Cu²⁺7.8 ± 0.2Octahedral
Fe³⁺6.5 ± 0.4Tetrahedral

Mannich Reactions

Reaction with formaldehyde and secondary amines (e.g., piperidine, morpholine) introduces aminoalkyl groups at the indoline’s 1-position. This modification enhances bioactivity by improving solubility and target affinity :

(Z)-Compound+HCHO+R2NHMannich base derivative\text{(Z)-Compound} + \text{HCHO} + \text{R}_2\text{NH} \rightarrow \text{Mannich base derivative}

Representative Mannich Derivatives :

Amine ReagentProduct SubstituentYield (%)
Piperidine1-(Piperidinylmethyl)77
Morpholine1-(Morpholinylmethyl)72
N-Methylpiperazine1-(N-Methylpiperazinylmethyl)68

Schiff Base Formation

The hydrazide moiety reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form bis-hydrazones , expanding conjugation and modifying electronic properties :

(Z)-Compound+ArCHOBis-hydrazone derivative\text{(Z)-Compound} + \text{ArCHO} \rightarrow \text{Bis-hydrazone derivative}

Reactivity Trends :

Aldehyde SubstituentReaction Rate (Relative)Product Stability
Electron-withdrawingFast (e.g., NO₂)High
Electron-donatingSlow (e.g., OCH₃)Moderate

Electrophilic Substitution

The tert-butyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position of the benzohydrazide ring. Nitration and sulfonation have been reported under controlled conditions:

(Z)-Compound+HNO3H2SO44-Nitro derivative\text{(Z)-Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro derivative}

Substitution Products :

ElectrophilePositionYield (%)
NO₂⁺Para62
SO₃H⁺Para55

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. For example, it can be utilized in the synthesis of hybrid compounds that exhibit enhanced biological activity.

Example Synthesis Pathway:
The synthesis typically involves the condensation of 4-(tert-butyl)benzohydrazide with 2-oxoindoline-3-carbaldehyde. The reaction is performed under reflux conditions in solvents like ethanol or methanol, leading to the desired product which can be purified through recrystallization or chromatography.

Biological Applications

Bioactive Molecule Research

In biological research, (Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide is studied for its potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values ranging from 8.38 µM to 11.67 µM against various cancer cell lines, indicating their potential as anticancer agents .

Medicinal Applications

Drug Development

The compound is explored as a potential drug candidate due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation. Its unique structure may allow it to interact with multiple targets, making it a promising candidate for developing multi-target-directed ligands (MTDLs).

Case Study: Anticancer Screening
In a study evaluating the anticancer activity of related compounds, several derivatives showed promising results against leukemia and CNS cancer cell lines, with inhibition rates exceeding 70% in some cases . Such findings highlight the potential of this compound and its derivatives in cancer therapeutics.

Data Table: Summary of Biological Activities

CompoundTarget Cancer Cell LineIC50 Value (µM)Inhibition Percentage (%)
Compound 6iLeukemia MOLT-48.3884.19
Compound 6bCNS SF-29511.5072.11
Compound 6jMixed11.67Variable

Mechanism of Action

The mechanism of action of (Z)-4-(tert-butyl)-N’-(2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Structural and Functional Insights

Urease Inhibition :

  • The tert-butyl group in the target compound enhances hydrophobic interactions with the enzyme’s active site, while electron-donating groups (e.g., methoxy in compound 13) improve binding affinity .
  • In contrast, electron-withdrawing groups (e.g., nitro in compound 10a) reduce urease inhibition but may enhance other activities like apoptosis .

Apoptosis Induction: Compound 3g, with bromo and methyl groups on the indolinone ring and trimethoxy on benzohydrazide, showed 30-fold higher activity than the target compound in apoptosis assays, indicating the critical role of halogen and alkyl substitutions .

Antimicrobial Activity :

  • Chloro and methoxy substituents (e.g., in compound 6) enhance Gram-negative bacterial inhibition (MIC = 4 µg/mL), likely due to increased membrane permeability .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating Groups : Methoxy (compound 13) and anthracene substituents improve urease inhibition by enhancing hydrogen bonding with active-site residues .
  • Halogen Substituents : Bromo or chloro groups (e.g., in compound 3g) increase apoptosis induction by modulating caspase activation pathways .
  • Bulkier Groups : The tert-butyl moiety improves metabolic stability but may reduce solubility compared to smaller analogs like compound 6 .

Biological Activity

(Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between benzohydrazide derivatives and 2-oxoindoline compounds. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds featuring the 2-oxoindoline moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-78.38 ± 0.62Induces apoptosis
Compound BHeLa11.50 ± 0.52Cell cycle arrest
Compound CA54910.00 ± 1.00Inhibition of proliferation

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the extrinsic and intrinsic apoptotic pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15.625
Escherichia coli62.5
Pseudomonas aeruginosa31.25

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Case Studies

Several case studies have investigated the biological activities of derivatives similar to this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of various hydrazone derivatives on MCF-7 and HeLa cells, demonstrating that modifications on the indoline moiety significantly enhanced cytotoxicity.
  • Antibacterial Efficacy : Another research focused on the antibacterial properties against multi-drug resistant strains, showing promising results with MIC values lower than those observed for conventional antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-4-(tert-butyl)-N'-(2-oxoindolin-3-ylidene)benzohydrazide, and how is stereochemical purity ensured?

The compound is synthesized via condensation of isatin derivatives with 4-(tert-butyl)benzohydrazide under acidic conditions. A typical method involves refluxing equimolar amounts of isatin and benzohydrazide in methanol with glacial acetic acid as a catalyst for 6–7 hours. The reaction proceeds via hydrazone formation, and the (Z)-configuration is stabilized by intramolecular hydrogen bonding. Stereochemical purity is confirmed using 1H^1H NMR (e.g., downfield shifts for NH protons at δ 11–13 ppm) and LC-MS analysis .

Q. How is the structural integrity of this compound validated post-synthesis?

Post-synthesis characterization includes:

  • Spectroscopy : 1H^1H NMR to confirm hydrazone bond formation (e.g., singlet for NH protons) and aromatic proton environments.
  • Mass spectrometry : LC-MS to verify molecular ion peaks (e.g., [M+H]+^+ at calculated m/z values).
  • Elemental analysis : Matching experimental and theoretical C/H/N/O percentages.
  • Single-crystal X-ray diffraction : For unambiguous confirmation of the (Z)-configuration and hydrogen-bonding networks, though this requires high-quality crystals .

Q. What preliminary biological screening assays are recommended for this compound?

Initial evaluations focus on:

  • Antimicrobial activity : Disc diffusion or microdilution assays against E. coli, S. aureus, and fungal strains like Candida albicans.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Anti-inflammatory activity : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. How do substituents on the benzohydrazide or indolinone moieties influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF3_3) on the benzohydrazide enhance antimicrobial potency by increasing membrane permeability.
  • Hydrophobic tert-butyl groups improve pharmacokinetic properties by enhancing lipophilicity (logP).
  • Methyl or halogen substitutions on the indolinone ring modulate anticancer activity via interactions with DNA topoisomerases or kinase inhibition . Example: Analogues with 5-chloro substitution on the indolinone show 2-fold higher antiproliferative activity against leukemia cells compared to unsubstituted derivatives .

Q. What experimental strategies resolve contradictions in biological data across studies?

Discrepancies in activity data (e.g., varying IC50_{50} values) are addressed through:

  • Standardized protocols : Uniform cell lines, culture conditions, and assay durations.
  • Metabolic stability tests : Liver microsome assays to rule out rapid degradation.
  • Crystallographic analysis : Identifying polymorphic forms that alter bioavailability.
  • Computational validation : Molecular docking to confirm binding modes to targets like EGFR or tubulin .

Q. How can computational methods optimize the design of derivatives with improved selectivity?

  • Molecular docking : Predict interactions with target proteins (e.g., Bcr-Abl kinase) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with activity data to prioritize synthetic targets.
  • ADMET prediction : Tools like SwissADME assess solubility, blood-brain barrier penetration, and CYP450 inhibition risks .

Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?

  • Flow cytometry : To quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Western blotting : Detect expression changes in apoptotic markers (e.g., Bcl-2, Bax) or kinase targets (e.g., JAK2/STAT3).
  • In vivo xenograft models : Evaluate tumor growth inhibition in nude mice, paired with histopathological analysis .

Methodological Considerations

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Solvent screening : Test polar (methanol) vs. non-polar (ethyl acetate) solvents for crystal growth.
  • Slow evaporation : At 4°C to promote lattice formation.
  • Additive use : Small amounts of DMSO or acetic acid improve crystal quality. Successful crystallization of related hydrazides has been achieved in monoclinic systems (e.g., space group C2/c) with Z = 8 .

Q. What analytical techniques differentiate (Z)- and (E)-isomers during synthesis?

  • NMR spectroscopy : (Z)-isomers exhibit distinct NH proton shifts due to intramolecular hydrogen bonding.
  • IR spectroscopy : Stretching vibrations for C=N bonds (~1600 cm1^{-1}) vary slightly between isomers.
  • HPLC with chiral columns : Resolve isomers based on retention times .

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